molecular formula C12H19N3O B3023115 (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine CAS No. 136469-98-2

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine

Cat. No.: B3023115
CAS No.: 136469-98-2
M. Wt: 221.3 g/mol
InChI Key: AAJWMKNMEBVICH-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a morpholine ring and a pyridine ring, connected through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of morpholine with pyridine derivatives. One common method involves the reaction of 2-bromoacrylic acid with morpholine through a Michael reaction, followed by further functionalization to introduce the pyridine moiety . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoamine oxidase, thereby affecting neurotransmitter levels in the brain . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine stands out due to its unique combination of a morpholine ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-12(10-13-3-1)11-14-4-5-15-6-8-16-9-7-15/h1-3,10,14H,4-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJWMKNMEBVICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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